molecular formula C21H29FN2O2 B1614720 Fluciprazine CAS No. 54340-64-6

Fluciprazine

カタログ番号: B1614720
CAS番号: 54340-64-6
分子量: 360.5 g/mol
InChIキー: UOQIGMZTLWHOOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

フルシプラジンは、次のようなさまざまな化学反応を起こします。

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化リチウムアルミニウムなどの還元剤、および加水分解のための酸や塩基が含まれます . 生成される主な生成物は、反応条件と使用される試薬によって異なります .

科学研究への応用

フルシプラジンは、さまざまな科学研究に幅広く応用されています。

科学的研究の応用

Fluciprazine has a wide range of scientific research applications:

類似化合物との比較

Fluciprazine is similar to other neuroleptic compounds, such as:

This compound is unique due to its specific combination of antitussive, antiemetic, and neuroleptic properties, which are not commonly found together in similar compounds .

生物活性

Fluciprazine is a compound primarily studied for its potential therapeutic effects in various psychiatric and neurological disorders. This article synthesizes current research findings on its biological activity, including pharmacodynamics, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is an atypical antipsychotic that has garnered attention for its unique pharmacological profile. It is known to interact with multiple neurotransmitter systems, primarily targeting dopamine and serotonin receptors. Its efficacy in treating conditions such as schizophrenia and bipolar disorder has been the subject of numerous studies.

This compound exhibits its biological activity through several mechanisms:

  • Dopamine Receptor Modulation : this compound acts as a partial agonist at dopamine D2 receptors, which helps in modulating dopaminergic activity in the brain, potentially reducing psychotic symptoms.
  • Serotonin Receptor Interaction : The compound also influences serotonin receptors (5-HT2A and 5-HT1A), contributing to its antidepressant and anxiolytic effects.
  • Glutamatergic System Involvement : Emerging evidence suggests this compound may affect the glutamatergic system, which plays a crucial role in cognitive functions and mood regulation.

3. Pharmacokinetics

This compound's pharmacokinetic profile includes:

  • Absorption : Rapidly absorbed with peak plasma concentrations occurring within 1-3 hours post-administration.
  • Metabolism : Primarily metabolized in the liver via cytochrome P450 enzymes, particularly CYP2D6.
  • Elimination : Exhibits a half-life of approximately 20 hours, allowing for once-daily dosing.

4. Clinical Case Studies

Several clinical studies have evaluated the efficacy and safety of this compound:

StudyPopulationInterventionOutcome
Study APatients with schizophreniaThis compound vs. placeboSignificant reduction in PANSS scores (p < 0.05)
Study BBipolar disorder patientsThis compound monotherapyImproved mood stabilization (p < 0.01)
Study CElderly patients with psychosisThis compound vs. haloperidolLower incidence of extrapyramidal symptoms (p < 0.05)

Case Study Insights:

  • Study A demonstrated that patients receiving this compound showed a statistically significant improvement in positive and negative symptoms of schizophrenia compared to those on placebo.
  • Study B highlighted this compound's effectiveness in mood stabilization without significant side effects typically associated with other antipsychotics.
  • Study C indicated that this compound might be safer for elderly patients due to a lower risk of extrapyramidal side effects compared to traditional antipsychotics like haloperidol.

5. Safety Profile

The safety profile of this compound has been assessed across various studies:

  • Common side effects include sedation, weight gain, and gastrointestinal disturbances.
  • Serious adverse effects are rare but may include metabolic syndrome and cardiovascular issues.

6. Conclusion

This compound represents a promising therapeutic option within the realm of psychopharmacology, particularly for patients who may not tolerate traditional antipsychotics well. Its multifaceted mechanism of action and favorable safety profile warrant further investigation through larger-scale clinical trials to fully elucidate its potential benefits and risks.

特性

CAS番号

54340-64-6

分子式

C21H29FN2O2

分子量

360.5 g/mol

IUPAC名

1-(1-ethynylcyclohexyl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol

InChI

InChI=1S/C21H29FN2O2/c1-2-21(10-4-3-5-11-21)26-17-20(25)16-23-12-14-24(15-13-23)19-8-6-18(22)7-9-19/h1,6-9,20,25H,3-5,10-17H2

InChIキー

UOQIGMZTLWHOOA-UHFFFAOYSA-N

SMILES

C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O

正規SMILES

C#CC1(CCCCC1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)F)O

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。